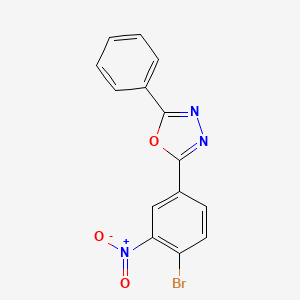

![molecular formula C15H17N3O2 B5549661 2-[(2-furylmethyl)amino]-7,7-dimethyl-7,8-dihydro-5(6H)-quinazolinone](/img/structure/B5549661.png)

2-[(2-furylmethyl)amino]-7,7-dimethyl-7,8-dihydro-5(6H)-quinazolinone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of quinazolinone derivatives involves several key steps, including lithiation, reactions with various electrophiles, and cyclization processes. For instance, the lithiation of 3-amino-2-methyl-4(3H)-quinazolinone and its subsequent reaction with electrophiles like D2O, benzophenone, and others leads to the formation of 2-substituted derivatives in very good yields. This method demonstrates the versatility and efficiency of synthesizing quinazolinone derivatives through lithiation and electrophilic substitution (Smith et al., 1996).

Molecular Structure Analysis

Quinazolinone derivatives exhibit a wide range of molecular structures, each with unique characteristics. For example, the crystal structure of a related compound, 6-p-dimethylaminophenyl-5,6-dihydrobenzoimidazo[1,2-c]quinazoline, highlights the typical structural features of quinazolinones, including their conformation and intermolecular interactions. This analysis provides insights into the molecular basis for the chemical and biological properties of quinazolinones (Bubbly et al., 2012).

Chemical Reactions and Properties

Quinazolinones undergo various chemical reactions that highlight their reactivity and potential for derivatization. For instance, their reaction with electrophiles, demonstrated through lithiation and subsequent reactions, showcases the chemical versatility of quinazolinones. Additionally, one-pot synthesis methods have been developed for quinazolinones, combining cyclization and oxidative dehydrogenation steps to efficiently produce these compounds from simple precursors (Cheng et al., 2013).

Wissenschaftliche Forschungsanwendungen

Synthesis and Reactivity

- The compound is involved in reactions such as the formation of 2-aminomethylene derivatives through the reaction of various amines with 2-formyl-1,3-cyclohexanedione derivatives. This process is significant in the synthesis of various heterocyclic compounds (Strakovs et al., 2002).

- In the synthesis of quinazolinones, this compound plays a key role, particularly in reactions involving lithiation. It has been shown to react with various electrophiles to yield 2-substituted derivatives, providing a pathway for generating diverse quinazolinone derivatives (Smith et al., 1996).

Biological Activity Studies

- Some quinazolinones, including derivatives of the compound , have been evaluated for their biological activities, such as antimicrobial properties. These studies are crucial in assessing the potential therapeutic applications of these compounds (Ammar et al., 2011).

- Additionally, quinazolinones have been synthesized and assessed for their anticonvulsant activity. This indicates a potential application in the treatment of neurological disorders (Noureldin et al., 2017).

Methodological Developments

- The compound has been utilized in the development of novel synthetic methodologies. For example, one-pot synthesis techniques involving this compound have been reported, highlighting its role in facilitating more efficient chemical syntheses (Cheng et al., 2013).

Miscellaneous Applications

- In addition to its direct use in synthesis and biological studies, derivatives of this compound have found applications in other areas, such as the study of mutagenicity and the regulatory effects on specific biological pathways, showcasing its versatility in scientific research (Nagao et al., 1981).

Eigenschaften

IUPAC Name |

2-(furan-2-ylmethylamino)-7,7-dimethyl-6,8-dihydroquinazolin-5-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N3O2/c1-15(2)6-12-11(13(19)7-15)9-17-14(18-12)16-8-10-4-3-5-20-10/h3-5,9H,6-8H2,1-2H3,(H,16,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOLAOSJPDDJIOI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC2=NC(=NC=C2C(=O)C1)NCC3=CC=CO3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(2-Furylmethyl)amino]-7,7-dimethyl-6,7,8-trihydroquinazolin-5-one | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

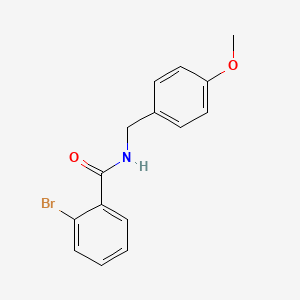

![4-{[4-(methylthio)benzylidene]amino}-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5549578.png)

![N-[2-(3-chlorophenyl)ethyl]-1-(2-piperidin-2-ylethyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5549593.png)

![1-(2-chlorophenyl)-2-[4-(1-methyl-1H-imidazol-2-yl)-1-piperidinyl]-2-oxoethanol](/img/structure/B5549613.png)

![N-{3-[(3R*,4R*)-3-cyclobutyl-3-hydroxy-4-methylpyrrolidin-1-yl]-3-oxopropyl}-N-methylmethanesulfonamide](/img/structure/B5549617.png)

![7-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5549618.png)

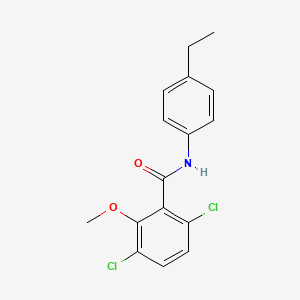

![methyl 3-{[(2-ethoxyphenyl)amino]carbonyl}-5-nitrobenzoate](/img/structure/B5549627.png)

![2-(4-chlorophenyl)-5-phenylpyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B5549635.png)

![N-[2-(3-benzyl-1,2,4-oxadiazol-5-yl)ethyl]chromane-3-carboxamide](/img/structure/B5549656.png)

![7-[(6-chloro-1,3-benzodioxol-5-yl)methyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5549668.png)

![3,4-dimethyl-9-phenyl-7H-furo[2,3-f]chromen-7-one](/img/structure/B5549676.png)

![(3R*,4S*)-1-[4-(3,5-dimethyl-1H-pyrazol-1-yl)butanoyl]-3,4-dimethylpiperidin-4-ol](/img/structure/B5549680.png)